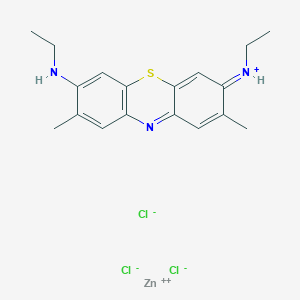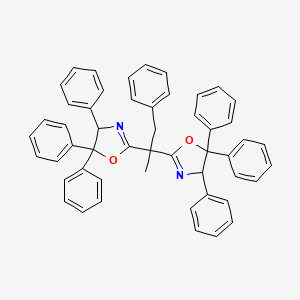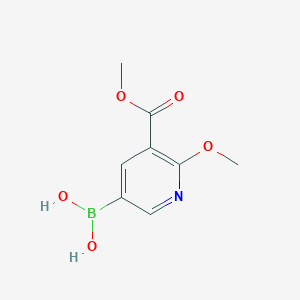![molecular formula C28H24NOP B12507416 (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole is a chiral phosphine ligand that has gained attention in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in synthetic chemistry. Its unique structure, which includes both a phosphine and an oxazole moiety, allows it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole typically involves several steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the diphenylphosphino group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Scientific Research Applications
(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation, cross-coupling, and asymmetric synthesis.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its potential as a catalyst in drug synthesis has been explored, particularly in the production of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over chemical reactions is required.
Mechanism of Action
The mechanism by which (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with transition metals, forming complexes that facilitate various catalytic processes. These metal-ligand complexes can activate substrates, lower activation energies, and provide pathways for selective transformations. The oxazole moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties but lacking the oxazole ring.
(S)-BINAP: A chiral phosphine ligand used in asymmetric synthesis, similar in function but with a different structural framework.
DIPAMP: Another chiral phosphine ligand used in hydrogenation reactions, offering different steric and electronic properties.
Uniqueness
What sets (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole apart from these similar compounds is its unique combination of a phosphine and an oxazole moiety. This dual functionality allows it to participate in a broader range of reactions and provides additional opportunities for fine-tuning reactivity and selectivity in catalytic processes.
Properties
Molecular Formula |
C28H24NOP |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
diphenyl-[2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]phenyl]phosphane |
InChI |
InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2 |
InChI Key |
GWUCHOLRNDOALU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)

![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)


![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)


![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)

![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)

![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
